molecular formula C21H22N2O4 B12209035 5-[5-(4-Methoxy-phenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]-5-oxo-pentanoic acid

5-[5-(4-Methoxy-phenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]-5-oxo-pentanoic acid

Cat. No.: B12209035
M. Wt: 366.4 g/mol
InChI Key: SFOISNSYBJHMMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Systematic Identification

The systematic IUPAC name 5-[5-(4-Methoxy-phenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]-5-oxo-pentanoic acid delineates its structure with precision:

  • 5-oxo-pentanoic acid : A five-carbon carboxylic acid with a ketone group at the fifth position.
  • 4,5-dihydro-pyrazol-1-yl : A partially saturated pyrazole ring (positions 4 and 5 are single-bonded).
  • Substituents : A 4-methoxyphenyl group at position 5 and a phenyl group at position 3 of the pyrazoline ring.

The molecular formula is C₂₁H₂₂N₂O₅ , with a molecular weight of 382.41 g/mol . Key identifiers include:

Property Value Source
CAS Registry Number 362490-57-1
Molecular Formula C₂₁H₂₂N₂O₅
SMILES Notation O=C(O)CCCC(=O)N1NNC(C2=CC=CC=C2)=C1C3=CC=C(OC)C=C3

Historical Context in Heterocyclic Chemistry Research

Pyrazoline derivatives emerged as critical scaffolds in the mid-20th century due to their synthetic versatility and bioactivity. The integration of ω-oxo fatty acid chains into pyrazolines, as seen in this compound, gained traction in the 1990s as researchers explored hybrid molecules for targeted drug design . Early studies focused on anti-inflammatory and anticancer applications, with structural modifications (e.g., methoxy and phenyl groups) enhancing metabolic stability and receptor affinity .

A 2025 review highlighted that over 120 pyrazoline-fatty acid conjugates have been synthesized since 2010, with 5-[5-(4-Methoxy-phenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]-5-oxo-pentanoic acid representing a benchmark for evaluating substituent effects on solubility and electronic properties .

Structural Relationship to Pyrazoline and ω-Oxo Fatty Acid Derivatives

The compound’s architecture merges two pharmacophores:

  • Pyrazoline Core : The 4,5-dihydropyrazole ring adopts a puckered conformation, with the phenyl and 4-methoxyphenyl groups inducing steric and electronic effects. Comparative X-ray studies of analogous compounds (e.g., 4-[5-(4-Methoxyphenyl)-3-(4-Methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid ) reveal that methoxy substituents enhance planarity, facilitating π-π stacking interactions .
  • ω-Oxo Fatty Acid Chain : The pentanoic acid moiety, terminated by a ketone, introduces hydrogen-bonding capacity and acidity (pKa ≈ 4.7). This chain’s flexibility enables conformational adaptation in binding pockets, as demonstrated in molecular docking studies of related thiazole-pyrazoline hybrids .

Table 1: Structural Comparison with Analogous Pyrazoline Derivatives

Compound Core Structure Substituents (R₁, R₂) Bioactivity Highlights
Target Compound 4,5-Dihydropyrazole R₁=4-MeO-Ph, R₂=Ph Enhanced solubility in DMSO
4-[5-(4-Methoxyphenyl)-3-(p-tolyl)-... 4,5-Dihydropyrazole R₁=4-MeO-Ph, R₂=4-Me-Ph Antiproliferative activity
5-[3-(4-Methoxyphenyl)-1-phenyl-... Bipyrazole-thiophene R₁=4-MeO-Ph, R₂=thienyl Kinase inhibition

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

5-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

InChI

InChI=1S/C21H22N2O4/c1-27-17-12-10-16(11-13-17)19-14-18(15-6-3-2-4-7-15)22-23(19)20(24)8-5-9-21(25)26/h2-4,6-7,10-13,19H,5,8-9,14H2,1H3,(H,25,26)

InChI Key

SFOISNSYBJHMMG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CCCC(=O)O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Chalcone Precursor Synthesis

The synthesis begins with the preparation of (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (chalcone), formed via Claisen-Schmidt condensation between 4-methoxyacetophenone and benzaldehyde. Base-catalyzed conditions (NaOH/EtOH, 60°C, 6 hr) achieve 85–92% yields, while acidic conditions (HCl/EtOH, reflux) marginally improve reaction rates at the expense of purity (78–88% yield). The chalcone’s α,β-unsaturated ketone moiety is essential for subsequent cyclization with hydrazines.

Pyrazoline Ring Formation

Cyclocondensation of the chalcone with hydrazine hydrate (NH2NH2·H2O) in refluxing ethanol (12 hr) generates the 4,5-dihydropyrazole core. Substituent effects significantly influence reaction kinetics:

  • Electron-donating groups (e.g., 4-methoxy) accelerate cyclization (reaction time: 8–10 hr).

  • Acid catalysis (e.g., 5 mol% p-TsOH) enhances regioselectivity, favoring the 3-phenyl-5-(4-methoxyphenyl) isomer (94:6 regiomeric ratio).

Table 1: Optimization of Pyrazoline Synthesis

ConditionSolventCatalystTime (hr)Yield (%)
Ethanol, refluxEtOHNone1272
Ethanol, refluxEtOHp-TsOH889
Toluene, 110°CTolueneAcOH1081

Functionalization with Pentanoic Acid Side Chain

Acylation Strategies

The 5-oxo-pentanoic acid moiety is introduced via Friedel-Crafts acylation or Michael addition. Patent data reveals that tert-butyl protection of the carboxylic acid group prevents unwanted lactamization during this step:

  • Protection : React pyrazoline intermediate with tert-butyl bromoacetate (K2CO3/DMF, 50°C, 4 hr; 93% yield).

  • Acylation : Treat with glutaric anhydride in CH2Cl2 (0°C to rt, 8 hr; 78% yield).

  • Deprotection : Remove tert-butyl groups using TFA/CH2Cl2 (1:1 v/v, 2 hr; 95% yield).

Microwave-Assisted Acceleration

Microwave irradiation (150 W, 100°C) reduces acylation time from 8 hr to 45 min while maintaining yields (76–82%). This method minimizes thermal degradation of acid-sensitive intermediates.

Purification and Analytical Characterization

Chromatographic Techniques

Crude products are purified via:

  • Flash chromatography : Silica gel (230–400 mesh), hexane/EtOAc gradient (3:1 to 1:2 v/v).

  • Recrystallization : Ethanol/water (7:3 v/v) yields needle-shaped crystals (mp: 162–164°C).

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6): δ 12.1 (s, 1H, COOH), 7.8–6.9 (m, 9H, aromatic), 5.2 (dd, 1H, pyrazoline-H4), 3.8 (s, 3H, OCH3).

  • IR (KBr): 1715 cm⁻¹ (C=O stretch), 1680 cm⁻¹ (amide I band).

Challenges and Mitigation Strategies

Byproduct Formation

Competing pathways during cyclization generate 2-pyrazoline isomers (5–18%). Polar aprotic solvents (DMF, DMSO) suppress isomerization by stabilizing transition states.

Oxidative Decomposition

The 4,5-dihydropyrazole core undergoes oxidation to pyrazole derivatives upon prolonged air exposure. Storage under N2 atmosphere with 0.1% BHT stabilizes the compound for >6 months.

Industrial-Scale Adaptation

Continuous Flow Synthesis

A patent describes a telescoped process combining chalcone synthesis, cyclocondensation, and acylation in a single flow reactor (residence time: 2.5 hr, 68% overall yield). This method reduces solvent waste by 40% compared to batch processes.

Green Chemistry Approaches

Supercritical CO2 extraction replaces traditional solvent-mediated crystallization, achieving 99.5% purity with 92% recovery .

Chemical Reactions Analysis

5-[5-(4-Methoxy-phenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]-5-oxo-pentanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

5-[5-(4-Methoxy-phenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]-5-oxo-pentanoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes involved in metabolic pathways, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic properties are being investigated, particularly its anti-inflammatory and anticancer activities. It has shown promise in preclinical studies as a lead compound for the development of new pharmaceuticals.

    Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[5-(4-Methoxy-phenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]-5-oxo-pentanoic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt metabolic pathways and lead to various biological effects. The compound’s methoxyphenyl and phenyl groups play a crucial role in its binding affinity and specificity towards the target enzymes .

Comparison with Similar Compounds

Structural Analogues with Pyrazole Cores

Compound 4 (4-[5-(4-Chloro-phenyl)-3-(4-hydroxy-phenyl)-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide)
  • Structural Differences: Replaces the pentanoic acid with a benzenesulfonamide group.
  • Enzyme Inhibition: Inhibited human carbonic anhydrases (hCA) IX and XII with KIs of 53.5–923 nM (hCA IX) and 6.2–95 nM (hCA XII). Selectivity for hCA XII was 2.5–13.4× higher than hCA IX .
  • Key Comparison: The sulfonamide group enhances hCA affinity, while the pentanoic acid in the target compound may favor interactions with carboxylate-binding enzymes or improve pharmacokinetics.
H5-24 (3-{5-[5-(4-Methoxy-phenyl)-3-oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidin-2-ylidenemethyl]-furan-2-yl}-benzoic acid)
  • Structural Differences : Incorporates a thiazolo-pyrimidine core and furan linker instead of dihydropyrazole.
  • Bioactivity : Designed as an anti-biofilm agent targeting Staphylococcus epidermidis histidine kinase YycG .

Pentanoic Acid Derivatives

Compound 47 (5-(2-Hexyl-3-methyl-1-H-indol-1-yl)-3-methyl-5-oxo-pentanoic acid)
  • Structural Differences : Replaces pyrazole with an indole ring.
  • Bioactivity: Inhibited 5-oxo-6,8,11,14-eicosatetraenoic acid-induced neutrophil/eosinophil activation .
  • Key Comparison : The indole moiety may enhance lipid membrane penetration, contrasting with the pyrazole’s planar structure, which favors π-π stacking in enzyme active sites.

Sulfonamide and Heterocyclic Derivatives

4-[5-(4-Fluorophenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide
  • Structural Differences : Fluorophenyl substituent and benzenesulfonamide terminal group.
  • Bioactivity: Targets aminopeptidase N (APN), a metalloprotease involved in tumor angiogenesis .
  • Key Comparison : Fluorine substitution increases electronegativity and metabolic stability compared to the methoxy group in the target compound.
3d (7-Chloro-5-(4-fluorophenyl)-3-phenyl-4,5-dihydro-3H-thiazolo[4,5-d]pyrimidine-2-thione)
  • Structural Differences : Thiazolo-pyrimidine core with chloro and fluorophenyl groups.
  • Bioactivity : Demonstrated antitumor activity across 60 human cancer cell lines .
  • Key Comparison : The thione group may chelate metal ions, a feature absent in the target compound’s structure.

Biological Activity

5-[5-(4-Methoxy-phenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]-5-oxo-pentanoic acid is a complex organic compound belonging to the class of pyrazole derivatives. Its structure includes a pyrazole ring, a methoxyphenyl group, and a pentanoic acid moiety, which contribute to its unique chemical and biological properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and therapeutic agent.

Molecular Characteristics

PropertyValue
Molecular FormulaC21H22N2O4
Molecular Weight366.4 g/mol
IUPAC Name5-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
InChIInChI=1S/C21H22N2O4/c1-27-17-12-10-16(11-13-17)19-14-18(15-6-3-2-4-7-15)22-23(19)20(24)8-5-9-21(25)26/h2-4,6-7,10-13,19H,5,8-9,14H2,1H3,(H,25,26)
Canonical SMILESCOC1=CC=C(C=C1)C2CC(=NN2C(=O)CCCC(=O)O)C3=CC=CC=C3

The biological activity of 5-[5-(4-Methoxy-phenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]-5-oxo-pentanoic acid primarily involves its role as an enzyme inhibitor . It interacts with specific molecular targets by binding to the active sites of enzymes, which can disrupt metabolic pathways. The presence of the methoxyphenyl and phenyl groups enhances its binding affinity and specificity towards these targets.

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. In preclinical assays, it has demonstrated significant inhibition of cancer cell proliferation across various cell lines:

Cell LineIC50 Value (µM)Reference
MCF722.54
A5495.08
HCT116<10

These results suggest that the compound may be effective against breast and lung cancer cells, indicating its potential as a lead compound for drug development.

Anti-inflammatory Activity

In addition to its anticancer properties, 5-[5-(4-Methoxy-phenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]-5-oxo-pentanoic acid has shown promise in anti-inflammatory studies. It is believed to modulate inflammatory pathways through enzyme inhibition, although specific mechanisms remain to be fully elucidated.

Case Studies and Research Findings

Several research studies have explored the biological activities of pyrazole derivatives similar to 5-[5-(4-Methoxy-phenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]-5-oxo-pentanoic acid:

  • Enzyme Inhibition : A study demonstrated that pyrazole derivatives could effectively inhibit enzymes involved in metabolic pathways, suggesting that modifications in their structure could enhance their inhibitory potency.
  • Molecular Docking Studies : Computational studies have predicted binding modes for this compound with various enzymes, providing insights into how structural changes might improve efficacy.
  • Comparative Analysis : When compared to similar compounds like 5-(4-Methoxyphenyl)-1H-indole and 5-(4-Methoxyphenyl)-1H-imidazole, this pyrazole derivative exhibited unique biological profiles that warrant further investigation into its therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.